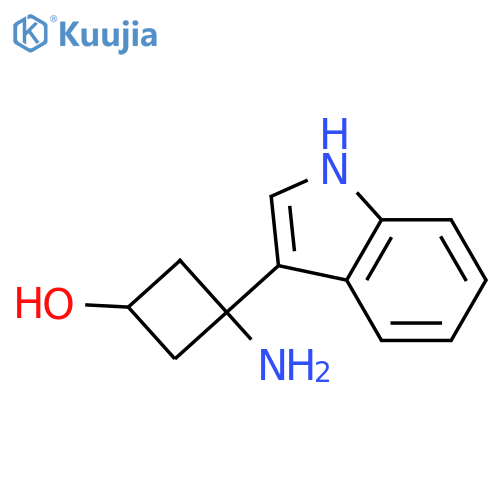Cas no 2228483-72-3 (3-amino-3-(1H-indol-3-yl)cyclobutan-1-ol)

3-amino-3-(1H-indol-3-yl)cyclobutan-1-ol 化学的及び物理的性質
名前と識別子
-
- 3-amino-3-(1H-indol-3-yl)cyclobutan-1-ol
- EN300-1775854
- 2228483-72-3
-
- インチ: 1S/C12H14N2O/c13-12(5-8(15)6-12)10-7-14-11-4-2-1-3-9(10)11/h1-4,7-8,14-15H,5-6,13H2
- InChIKey: PGYHOKBYRMEHPT-UHFFFAOYSA-N
- ほほえんだ: OC1CC(C2=CNC3C=CC=CC2=3)(C1)N
計算された属性
- せいみつぶんしりょう: 202.110613074g/mol
- どういたいしつりょう: 202.110613074g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 250
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.8
- トポロジー分子極性表面積: 62Ų
3-amino-3-(1H-indol-3-yl)cyclobutan-1-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1775854-2.5g |
3-amino-3-(1H-indol-3-yl)cyclobutan-1-ol |
2228483-72-3 | 2.5g |
$3136.0 | 2023-09-20 | ||
| Enamine | EN300-1775854-10g |
3-amino-3-(1H-indol-3-yl)cyclobutan-1-ol |
2228483-72-3 | 10g |
$6882.0 | 2023-09-20 | ||
| Enamine | EN300-1775854-0.25g |
3-amino-3-(1H-indol-3-yl)cyclobutan-1-ol |
2228483-72-3 | 0.25g |
$1472.0 | 2023-09-20 | ||
| Enamine | EN300-1775854-0.05g |
3-amino-3-(1H-indol-3-yl)cyclobutan-1-ol |
2228483-72-3 | 0.05g |
$1344.0 | 2023-09-20 | ||
| Enamine | EN300-1775854-1g |
3-amino-3-(1H-indol-3-yl)cyclobutan-1-ol |
2228483-72-3 | 1g |
$1599.0 | 2023-09-20 | ||
| Enamine | EN300-1775854-5.0g |
3-amino-3-(1H-indol-3-yl)cyclobutan-1-ol |
2228483-72-3 | 5g |
$4641.0 | 2023-06-03 | ||
| Enamine | EN300-1775854-5g |
3-amino-3-(1H-indol-3-yl)cyclobutan-1-ol |
2228483-72-3 | 5g |
$4641.0 | 2023-09-20 | ||
| Enamine | EN300-1775854-10.0g |
3-amino-3-(1H-indol-3-yl)cyclobutan-1-ol |
2228483-72-3 | 10g |
$6882.0 | 2023-06-03 | ||
| Enamine | EN300-1775854-0.5g |
3-amino-3-(1H-indol-3-yl)cyclobutan-1-ol |
2228483-72-3 | 0.5g |
$1536.0 | 2023-09-20 | ||
| Enamine | EN300-1775854-1.0g |
3-amino-3-(1H-indol-3-yl)cyclobutan-1-ol |
2228483-72-3 | 1g |
$1599.0 | 2023-06-03 |
3-amino-3-(1H-indol-3-yl)cyclobutan-1-ol 関連文献
-
Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
-
Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
-
Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
-
Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393
-
Samuel J. Rowley-Neale,Jamie M. Fearn,Dale A. C. Brownson,Graham C. Smith,Xiaobo Ji,Craig E. Banks Nanoscale, 2016,8, 14767-14777
-
Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
-
Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
-
Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
-
Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
-
Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
3-amino-3-(1H-indol-3-yl)cyclobutan-1-olに関する追加情報
Comprehensive Overview of 3-amino-3-(1H-indol-3-yl)cyclobutan-1-ol (CAS No. 2228483-72-3)
3-amino-3-(1H-indol-3-yl)cyclobutan-1-ol (CAS No. 2228483-72-3) is a structurally unique compound that has garnered significant attention in pharmaceutical and biochemical research due to its potential applications in drug discovery and development. This molecule combines an indole moiety with a cyclobutane ring, creating a hybrid structure that offers intriguing possibilities for modulating biological activity. Researchers are particularly interested in its role as a building block for novel therapeutics, especially in the fields of central nervous system (CNS) disorders and oncology.
The compound's 3D conformation and hydrogen-bonding capabilities make it a valuable scaffold for designing small-molecule inhibitors and receptor modulators. Its amino and hydroxyl functional groups provide sites for further chemical modifications, enabling the creation of derivatives with tailored properties. Recent studies have explored its potential in targeting GPCRs (G-protein-coupled receptors), which are critical in treating conditions like depression, anxiety, and neurodegenerative diseases.
In the context of AI-driven drug discovery, 3-amino-3-(1H-indol-3-yl)cyclobutan-1-ol has emerged as a candidate for virtual screening and molecular docking studies. Its unique structure aligns with the growing demand for fragment-based drug design (FBDD), where researchers leverage computational tools to identify optimal binding partners. This approach is particularly relevant given the rise of personalized medicine and the need for targeted therapies with minimal side effects.
From a synthetic chemistry perspective, the compound's cyclobutane ring presents both challenges and opportunities. The ring strain inherent to cyclobutanes can influence reactivity, making it a fascinating subject for mechanistic studies. Chemists are investigating novel catalytic methods to efficiently synthesize this scaffold, with a focus on green chemistry principles to reduce environmental impact. These efforts align with the broader industry shift toward sustainable synthesis and atom economy.
The indole component of 3-amino-3-(1H-indol-3-yl)cyclobutan-1-ol is another key feature driving interest. Indoles are ubiquitous in nature and pharmacology, appearing in compounds like tryptophan, serotonin, and numerous alkaloids. This structural motif is often associated with bioactivity, particularly in neurotransmitter regulation and anti-inflammatory pathways. Researchers are exploring whether the compound's indole moiety enhances its blood-brain barrier (BBB) permeability, a critical factor for CNS-targeted drugs.
Analytical characterization of 3-amino-3-(1H-indol-3-yl)cyclobutan-1-ol typically involves advanced techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods help elucidate its stereochemistry and conformational dynamics, which are essential for understanding its interactions with biological targets. The compound's chirality is another area of focus, as enantiomeric purity can significantly impact pharmacokinetics and toxicity profiles.
In summary, 3-amino-3-(1H-indol-3-yl)cyclobutan-1-ol (CAS No. 2228483-72-3) represents a compelling case study at the intersection of medicinal chemistry, computational biology, and sustainable synthesis. Its multifaceted applications—from CNS drug development to fragment-based design—highlight its versatility. As research progresses, this compound may pave the way for innovative therapies addressing unmet medical needs, all while adhering to the principles of green and precision medicine.
2228483-72-3 (3-amino-3-(1H-indol-3-yl)cyclobutan-1-ol) 関連製品
- 2034503-79-0(3-bromo-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]benzamide)
- 1804838-88-7(Methyl 4-hydroxy-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-3-carboxylate)
- 2138535-79-0(5-bromo-N-(2-cyclopropylethyl)quinazolin-2-amine)
- 896317-99-0(7-methyl-2-{2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethylsulfanyl}-4H-pyrido1,2-a1,3,5triazin-4-one)
- 882224-30-8(3-{4-(1Z)-2-carbamoyl-2-cyanoeth-1-en-1-yl-3-(3-chlorophenyl)-1H-pyrazol-1-yl}propanoic acid)
- 380341-41-3(2,4-dichloro-5-(3-methylphenyl)sulfamoylbenzoic acid)
- 304443-33-2(2-Oxo-6-phenyl-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid)
- 2169312-01-8(1-(trifluoromethyl)bicyclo2.1.1hexane-5-carboxylic acid, endo)
- 1093064-67-5(2-(4-Bromo-3-fluorophenyl)-5-methyl-1,3,4-oxadiazole)
- 1369895-97-5(2-(tert-Butoxy)-3-methylaniline)




